[(3,4-Dimethylphenyl)sulfonyl]acetonitrile
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Overview
Description
[(3,4-Dimethylphenyl)sulfonyl]acetonitrile is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethylphenyl)sulfonyl]acetonitrile typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dimethylphenyl)sulfonyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
[(3,4-Dimethylphenyl)sulfonyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,4-Dimethylphenyl)sulfonyl]acetonitrile depends on the specific application and the target molecule. In general, the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the nitrile group. This can affect the compound’s interactions with biological targets or its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- [(3,4-Dimethylphenyl)sulfonyl]methane
- [(3,4-Dimethylphenyl)sulfonyl]ethane
- [(3,4-Dimethylphenyl)sulfonyl]propane
Uniqueness
[(3,4-Dimethylphenyl)sulfonyl]acetonitrile is unique due to the presence of both a sulfonyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSMMQWWGAXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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